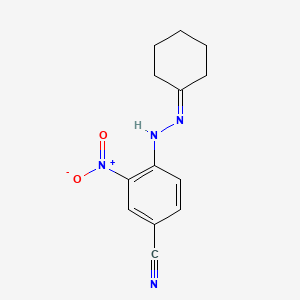![molecular formula C17H18N4O3S2 B10876502 5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B10876502.png)
5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1H-1,2,4-triazole-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[2-(3-METHYL-2-THIENYL)VINYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE is a complex organic compound that features a triazole ring, a thiophene ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[2-(3-METHYL-2-THIENYL)VINYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the thiophene and sulfonamide groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and thiophene groups.
Reduction: Reduction reactions can target the triazole ring and sulfonamide group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole and sulfonamide groups are known to interact with biological targets, making it a candidate for drug development.
Medicine
Medically, the compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[2-(3-METHYL-2-THIENYL)VINYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate enzymatic activities or disrupt cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-HYDROXYPHENYL)-3-METHYL-1,2,4-TRIAZOLE: Lacks the sulfonamide and thiophene groups, making it less versatile.
N~1~,N~1~-DIMETHYL-3-[2-(3-METHYL-2-THIENYL)VINYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE: Similar structure but without the hydroxyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the hydroxyl and sulfonamide groups in 5-(2-HYDROXYPHENYL)-N~1~,N~1~-DIMETHYL-3-[2-(3-METHYL-2-THIENYL)VINYL]-1H-1,2,4-TRIAZOLE-1-SULFONAMIDE makes it unique
Propiedades
Fórmula molecular |
C17H18N4O3S2 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,2,4-triazole-1-sulfonamide |
InChI |
InChI=1S/C17H18N4O3S2/c1-12-10-11-25-15(12)8-9-16-18-17(13-6-4-5-7-14(13)22)21(19-16)26(23,24)20(2)3/h4-11,22H,1-3H3/b9-8+ |
Clave InChI |
SVWQLDIEMVSYHG-CMDGGOBGSA-N |
SMILES isomérico |
CC1=C(SC=C1)/C=C/C2=NN(C(=N2)C3=CC=CC=C3O)S(=O)(=O)N(C)C |
SMILES canónico |
CC1=C(SC=C1)C=CC2=NN(C(=N2)C3=CC=CC=C3O)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(4-Butoxycarbonylphenyl)carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10876427.png)
![(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876430.png)

![2-({[(4-Fluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10876439.png)
![[4-[(2-Methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] propanoate](/img/structure/B10876441.png)
![Methyl {[5-methyl-3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10876449.png)
![4-(2-{[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10876493.png)
![4-Bromobenzyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B10876494.png)

![6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10876501.png)
![(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10876509.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10876511.png)
![1-(2,5-Dimethylphenyl)-3-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B10876514.png)
